2-(2-Chloroethoxy)acetamide
Description
Overview of 2-(2-Chloroethoxy)acetamide: Structural Features and Functional Groups
This compound is an organic compound with the chemical formula C4H8ClNO2. smolecule.comchemicalbook.com It possesses a molecular weight of 137.56 g/mol . smolecule.comchemicalbook.com The structure of the molecule is characterized by a central acetamide (B32628) group, which consists of a carbonyl group bonded to a nitrogen atom. This amide is further functionalized with an ether linkage to a chloroethyl group.
The key functional groups present in this compound are:
Amide: The -C(=O)NH2 group is a primary amide.
Ether: The -O- linkage connects the acetamide and the chloroethyl moieties.
Alkyl Halide: The chloroethyl group (-CH2CH2Cl) contains a chlorine atom, which is a reactive site for nucleophilic substitution reactions. evitachem.com
The combination of these functional groups within a relatively small molecule imparts a specific reactivity profile, making it a valuable precursor in multi-step organic syntheses. smolecule.com
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 36961-64-5 |
| Molecular Formula | C4H8ClNO2 |
| Molecular Weight | 137.56 g/mol smolecule.com |
| IUPAC Name | This compound |
| Appearance | Colorless to pale yellow liquid or solid chembk.com |
| Boiling Point | approx. 216-218 °C chembk.com |
| Density | approx. 1.183 g/cm³ chembk.com |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695), acetone (B3395972), and dimethylformamide. chembk.com |
Historical Context of this compound Research and Development
The development of this compound is intrinsically linked to the advancement of synthetic organic chemistry and the demand for specialized chemical intermediates. While a singular moment of discovery is not prominently documented, its importance grew with the identification of its utility as a building block. The research and development surrounding this compound have primarily focused on optimizing its synthesis for industrial-scale production.
Several synthetic routes for this compound have been reported:
Two-Step Synthesis from 2-Chloroethanol (B45725): A widely referenced method involves the initial reaction of 2-chloroethanol with acetic anhydride (B1165640). This step forms a 2-acetoxyethyl ether intermediate. Subsequently, this intermediate is treated with ammonia (B1221849) to yield the final this compound product. smolecule.comchembk.com
Direct Oxidation Method: An alternative approach utilizes the direct oxidation of 2-chloroethoxy ethanol. smolecule.com In this process, an oxidizing agent like nitric acid is used to convert the alcohol functionality into the corresponding carboxylic acid, which is then amidated. A patented method describes using nitric acid in an aqueous solvent to oxidize 2-chloroethoxy ethanol to 2-(2-chloroethoxy)acetic acid, a direct precursor. google.com
These synthesis methods highlight the chemical ingenuity applied to produce this valuable intermediate efficiently and economically, paving the way for its use in large-scale manufacturing processes.
Significance of this compound in Current Scientific Disciplines
The significance of this compound in contemporary science stems from its role as a versatile intermediate in the synthesis of high-value chemical products. Its bifunctional nature allows for sequential or selective reactions, making it a key component in the construction of complex molecular frameworks.
Pharmaceutical Synthesis:
A primary application of this compound is in the pharmaceutical industry. It serves as a crucial precursor in the synthesis of several active pharmaceutical ingredients (APIs).
Levocetirizine: This second-generation antihistamine is synthesized using this compound. smolecule.com The synthesis involves the condensation of 1-[(4-chlorophenyl)-phenylmethyl] piperazine (B1678402) with this compound, followed by hydrolysis to yield Levocetirizine. googleapis.com
Rivaroxaban: This compound is an anticoagulant medication. smolecule.com this compound is utilized in the multi-step synthesis of this complex molecule. smolecule.com
Organic Synthesis and Medicinal Chemistry:
In the broader fields of organic and medicinal chemistry, this compound is valued as a "building block". chemscene.comorgsyn.org Its reactive chloro group allows for the introduction of the ethoxyacetamide moiety into various molecules through nucleophilic substitution reactions. evitachem.com This is a common strategy for modifying lead compounds in drug discovery programs to improve their pharmacological profiles.
Agrochemical Research:
Derivatives of this compound have been investigated for their potential applications in agriculture. smolecule.com The structural motifs present in this compound can be found in molecules exhibiting herbicidal or pesticidal activity. chembk.com Research in this area focuses on synthesizing new derivatives and screening them for beneficial properties in crop protection.
Nanotechnology:
The compound also finds application in the field of nanotechnology, particularly in the development of drug delivery systems. smolecule.com For instance, in the synthesis of complex molecules like rivaroxaban, which can be incorporated into nano-sized delivery vehicles, this compound plays a role in forming the active ingredient. smolecule.com This allows for the potential of targeted drug delivery.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-chloroethoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO2/c5-1-2-8-3-4(6)7/h1-3H2,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHRCXCLILUNBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30452013 | |
| Record name | 2-(2-chloroethoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30452013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36961-64-5 | |
| Record name | 2-(2-Chloroethoxy)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36961-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-chloroethoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30452013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of 2 2 Chloroethoxy Acetamide
Classical and Modern Synthetic Routes to 2-(2-Chloroethoxy)acetamide
The synthesis of this compound can be achieved through several established organic chemistry methodologies. These routes leverage the reactivity of precursors like 2-chloroethanol (B45725) and employ common reagents to construct the final amide product.
Direct Reaction Method: 2-Chloroethanol with Acetic Anhydride (B1165640)/Acetic Acid and Ammonia (B1221849)
One of the synthetic pathways to this compound involves the direct reaction of 2-chloroethanol with either acetic anhydride or acetic acid in the presence of a base such as ammonia. smolecule.com This approach consolidates the formation of the ether and amide functionalities into a more streamlined process. The reaction typically proceeds by the acylation of the hydroxyl group of 2-chloroethanol, followed by amidation. Using ammonia as the base facilitates the final step of amide formation.
Oxidative Methods for this compound Synthesis
An alternative route involves the oxidation of a related precursor, 2-chloroethoxyethanol (B8538215). smolecule.com In this method, an oxidizing agent is used to convert the primary alcohol group of 2-chloroethoxyethanol into a carboxylic acid, yielding 2-(2-chloroethoxy)acetic acid. A patent describes a method for synthesizing this acid by using nitric acid as the oxidant and water as the solvent. google.com The resulting 2-(2-chloroethoxy)acetic acid can then be converted into the target compound, this compound, through standard amidation procedures. This subsequent conversion can be achieved by activating the carboxylic acid (e.g., by forming an acyl chloride with thionyl chloride) and then reacting it with ammonia.
| Reactant | Oxidant | Solvent | Temperature (°C) | Reaction Time (hours) |
| 2-Chloroethoxyethanol | Nitric Acid | Water | 10 - 100 | 18 - 24 |
Table 1: Reaction parameters for the synthesis of 2-(2-chloroethoxy)acetic acid, a precursor to this compound, via an oxidative method. google.com
Reaction of 2-chloroethanol with acetic anhydride followed by reaction with ammonia
A well-established, multi-step approach for synthesizing this compound involves two distinct stages. smolecule.com This method separates the etherification and amidation steps.
In the first step, 2-chloroethanol is reacted with acetic anhydride. This reaction leads to the formation of an intermediate compound, 2-acetoxyethyl ether. smolecule.com
Advanced Synthetic Strategies and Process Optimization
Recent advancements in chemical synthesis have focused on improving the efficiency, sustainability, and environmental impact of chemical processes. These principles are applicable to the production of this compound, with a focus on green chemistry and the development of novel catalytic systems.
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical production. sphinxsai.com For the synthesis of this compound, several green strategies can be applied.
One significant approach is the use of environmentally benign solvents. For instance, in the oxidative method to produce the precursor 2-(2-chloroethoxy)acetic acid, water is employed as the solvent, which is a significant improvement over traditional organic solvents. google.com This not only reduces costs but also aligns with green and environmentally friendly industrial production requirements. google.com
Other potential green chemistry applications include microwave-assisted synthesis. Microwave irradiation can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. researchgate.net Solvent-free reaction conditions, where feasible, represent another key green strategy, minimizing waste by eliminating the need for solvents altogether. rsc.org
| Green Chemistry Principle | Application in Synthesis | Potential Benefit |
| Use of Safer Solvents | Employing water as a solvent in the oxidation of 2-chloroethoxyethanol. google.com | Reduces environmental impact and cost associated with organic solvents. |
| Energy Efficiency | Application of microwave-assisted heating. researchgate.net | Potentially shorter reaction times and lower energy consumption. |
| Waste Prevention | Designing solvent-free reaction conditions. rsc.org | Eliminates solvent waste, improving the process's atom economy. |
Table 2: Potential green chemistry approaches in the synthesis of this compound and its precursors.
Catalytic Systems in this compound Production
The use of catalysts is fundamental to modern organic synthesis, offering pathways to increased reaction rates, higher selectivity, and milder reaction conditions. In the synthesis of this compound, catalysts can be employed in both the etherification and amidation steps.
For the amidation step, which is crucial in several of the synthetic routes, various catalysts have been developed for the direct formation of amides from carboxylic acids and amines. Boronic acid derivatives, for example, have been shown to be highly active catalysts for direct amidation at room temperature. organic-chemistry.orgucl.ac.uk Other systems, such as those based on triphenylphosphine (B44618) oxide, can also facilitate the coupling of carboxylic acids with amines. organic-chemistry.org
In pathways involving etherification, such as the reaction between an alcohol and an alkyl halide, phase-transfer catalysts (PTCs) are often employed to facilitate the reaction between reactants in different phases. While specific examples for this compound are not detailed in the provided context, the general principles of catalysis for amidation and etherification represent a key area for process optimization. The development of efficient and recyclable catalysts is a continuous goal in optimizing the production of specialty chemicals like this compound.
Stereoselective Synthesis and Enantiomeric Purity of this compound and its Derivatives
While information on the direct stereoselective synthesis of this compound is limited in publicly available scientific literature, its application in stereospecific reactions has been documented. A notable example involves the reaction of this compound with a dextrorotatory piperazine (B1678402) derivative to yield a specific stereoisomer.
In this synthesis, dextrorotatory (+)-1-[(4-chlorophenyl)phenylmethyl]piperazine is reacted with this compound in the presence of sodium carbonate and potassium iodide in a mixture of p-xylene (B151628) and toluene (B28343) at reflux temperature. This reaction results in the formation of the dextrorotatory (+) enantiomer of 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetamide. Subsequent treatment of the crude product with concentrated hydrochloric acid in acetone (B3395972) yields the levorotatory dihydrochloride (B599025) salt. nih.gov
This demonstrates that while this compound itself is achiral, it can be used as a reagent to synthesize chiral molecules with a high degree of stereoselectivity, where the stereochemistry of the final product is dictated by the chiral starting material. The enantiomeric purity of the resulting derivatives is a critical factor in their potential applications, though specific analytical data on the enantiomeric excess is not extensively reported in the cited literature.
Derivatization and Analog Synthesis of this compound
This compound serves as a versatile building block for the synthesis of a variety of derivatives and analogs. These modifications are often pursued to alter the compound's physicochemical properties and biological activity.
Synthesis of Chloroacetamide Derivatives
The chloroacetamide moiety is a reactive functional group that allows for further molecular elaboration. The synthesis of N-substituted chloroacetamide derivatives can be achieved through the reaction of chloroacetyl chloride with various primary and secondary amines. This reaction typically proceeds via nucleophilic acyl substitution, where the amine displaces the chloride from chloroacetyl chloride. The reaction conditions, such as solvent and temperature, can be optimized to achieve high yields of the desired N-substituted products.
Another approach involves the C-amidoalkylation of aromatic compounds with 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. This method allows for the introduction of the chloroacetamide group onto an aromatic ring system, leading to a diverse range of derivatives.
Preparation of N-[2-(2-Chloroethoxy)ethyl]acetamide
A detailed procedure for the synthesis of N-[2-(2-chloroethoxy)ethyl]acetamide has been reported. This multi-step synthesis starts with the acetylation of 2-(2-aminoethoxy)ethanol (B1664899) with acetic anhydride in anhydrous ethanol (B145695) to produce N-[2-(2-hydroxyethoxy)ethyl]acetamide.
The subsequent step involves the conversion of the hydroxyl group to a chloride. This is achieved by reacting N-[2-(2-hydroxyethoxy)ethyl]acetamide with thionyl chloride in chloroform. The reaction mixture is first stirred at a controlled temperature and then refluxed to ensure complete conversion. The resulting N-[2-(2-chloroethoxy)ethyl]acetamide is then isolated by distillation. This key intermediate can be used in further synthetic steps, such as the preparation of polyaza-crown compounds.
Synthesis of 2-(2-(2-Chloroethoxy)ethoxy)-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)acetamide and Related Compounds
A key derivative, 2-(2-(2-chloroethoxy)ethoxy)-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)acetamide, is synthesized as a crucial intermediate for Proteolysis Targeting Chimeras (PROTACs). The synthesis begins with the hydrolysis of tert-butyl 2-(2-(2-chloroethoxy)ethoxy)acetate using trifluoroacetic acid in dichloromethane (B109758) to yield 2-(2-(2-chloroethoxy)ethoxy)acetic acid. nih.gov
This carboxylic acid is then activated by converting it to its acyl chloride with thionyl chloride in tetrahydrofuran. The subsequent reaction of the acyl chloride with pomalidomide (B1683931) in the presence of diisopropylethylamine as a base affords the target compound. nih.gov This synthetic route highlights the utility of this compound precursors in constructing complex molecules with potential therapeutic applications.
Applications of 2 2 Chloroethoxy Acetamide in Medicinal Chemistry and Pharmacology
2-(2-Chloroethoxy)acetamide as a Precursor in Pharmaceutical Synthesis
In the landscape of pharmaceutical manufacturing, this compound is primarily utilized as a key intermediate. Its bifunctional nature allows it to react with other molecules to build the carbon skeleton necessary for the desired therapeutic effect.
Synthesis of Rivaroxaban
This compound is identified as a precursor in the synthesis of Rivaroxaban, an anticoagulant medication used for the prevention and treatment of thromboembolic diseases. In certain synthetic pathways, this compound is used to construct a part of the final molecular structure of Rivaroxaban. The application extends to nanotechnology, where it is involved in synthesizing Rivaroxaban for potential use in advanced drug delivery systems.
Synthesis of Levocetirizine and Cetirizine
A prominent application of this compound is in the synthesis of the second-generation antihistamines Cetirizine and its active enantiomer, Levocetirizine. The core of this synthesis involves the N-alkylation of a piperazine (B1678402) derivative with this compound.
Specifically, the synthesis of Cetirizine comprises the condensation of 1-[(4-chlorophenyl)-phenylmethyl]piperazine with this compound. This reaction forms the intermediate 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]-ethoxy]acetamide, which is subsequently hydrolyzed to yield Cetirizine. It was later discovered that the pharmacological activity of Cetirizine primarily resides in its (R)-isomer, known as Levocetirizine.
The synthesis of Levocetirizine follows a similar stereospecific pathway. It involves reacting the chiral intermediate, (-)-1-[(4-chlorophenyl)-phenylmethyl]piperazine, with a 2-chloroethoxy acetic acid derivative, such as this compound. nih.govnih.gov This reaction, typically carried out in the presence of a base like potassium carbonate and a solvent like toluene (B28343), produces the corresponding amide intermediate, which is then hydrolyzed to obtain Levocetirizine. nih.gov
| Starting Material | Reagent | Intermediate Product | Reported Yield |
|---|---|---|---|
| 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine | This compound | 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]-ethoxy]acetamide | 47% |
Intermediates for Antiviral Drugs
While acetamide (B32628) derivatives represent a broad class of molecules with diverse biological activities, the specific use of this compound as an intermediate in the synthesis of commercially available antiviral drugs is not extensively documented in scientific literature. Research into novel antiviral agents has explored similarly named compounds; for instance, chlorofluoroacetamide (B1361830) (CFA) has been investigated as a component of covalent inhibitors for the SARS-CoV-2 3C-like protease. nih.govelsevierpure.combiorxiv.org However, it is crucial to note that chlorofluoroacetamide is a distinct chemical entity from this compound.
Development of Antiallergic Agents
The development of modern antiallergic agents is a primary area where this compound has made a significant impact. As detailed previously, its role in the synthesis of Cetirizine and Levocetirizine is a cornerstone of this application. These drugs are highly potent and selective H1-receptor antagonists used for the relief of symptoms associated with allergic rhinitis and chronic urticaria. The synthesis pathway utilizing this compound provides an effective method for producing these widely used antiallergic medications.
Synthesis of Levocetirizine Dihydrochloride (B599025) and its Intermediates
The synthesis process often concludes with the formation of a stable, pharmaceutically acceptable salt. For Levocetirizine, this is commonly the dihydrochloride salt. The synthesis route involves the initial condensation of the chiral piperazine starting material with this compound to form the key intermediate, 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetamide. Following the hydrolysis of this amide to form Levocetirizine free base, the final step involves salification. The crude residue can be taken up in a solvent like acetone (B3395972) and treated with concentrated hydrochloric acid to precipitate the desired Levocetirizine Dihydrochloride. This process allows for the isolation and purification of the final active pharmaceutical ingredient in a stable, crystalline form suitable for formulation.
Pharmacologically Active Molecules Derived from this compound
The utility of this compound as a synthetic precursor directly leads to the production of several important pharmacologically active molecules. The primary examples stemming from its application are the anticoagulant Rivaroxaban and the antihistamines Cetirizine and Levocetirizine. These molecules, derived through synthetic pathways involving this compound, have distinct mechanisms of action and are used to treat a range of conditions from cardiovascular disorders to allergic reactions.
| Molecule Name | Therapeutic Class | Primary Pharmacological Action |
|---|---|---|
| Rivaroxaban | Anticoagulant | Direct Factor Xa Inhibitor |
| Cetirizine | Antihistamine | H1-Receptor Antagonist |
| Levocetirizine | Antihistamine | H1-Receptor Antagonist |
Exploration of Structure-Activity Relationships
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For a synthetic intermediate like this compound, its contribution to SAR lies in the properties it imparts to the final drug molecule.
The key structural features of this compound that are relevant for SAR exploration include:
The Chloroethyl Group: This is a reactive alkylating agent. The chlorine atom is a good leaving group, facilitating nucleophilic substitution reactions. This allows medicinal chemists to readily connect the "ethoxy-acetamide" portion of the molecule to other cyclic or acyclic structures, such as piperazine rings, which are common in many drug classes. google.comresearchgate.net
The Ether Linkage: The oxygen atom in the ethoxy group can act as a hydrogen bond acceptor, a critical interaction for drug-receptor binding. The flexibility of the ethyl chain also allows the functional groups it connects to adopt optimal orientations within a receptor's binding pocket.
The Acetamide Group: This group can be a site for further chemical modification or can be hydrolyzed to a carboxylic acid, drastically changing the polarity and binding properties of the final molecule. researchgate.netgoogle.com
By systematically modifying the core structures built from this intermediate, researchers can fine-tune the pharmacological properties of a lead compound to enhance potency, selectivity, and pharmacokinetic profiles.
Mechanisms of Action of this compound-Derived Pharmaceuticals
It is important to note that this compound itself does not have a known pharmacological mechanism of action. Its significance is in its role as a precursor to drugs with well-defined mechanisms. Two prominent examples are Levocetirizine and Rivaroxaban. smolecule.com
Levocetirizine: This molecule is a potent second-generation antihistamine. Its mechanism of action is the selective inverse agonism of the histamine (B1213489) H1 receptor. By binding to this receptor, Levocetirizine blocks the effects of histamine, a key mediator of allergic reactions, thereby providing relief from symptoms like sneezing, itching, and rhinorrhea. The ethoxy-acetamide portion derived from the intermediate is crucial for linking the core piperazine structure to the terminal carboxylic acid group, which is vital for its high affinity and selectivity for the H1 receptor. google.comresearchgate.net
Rivaroxaban: Used as an anticoagulant, Rivaroxaban functions as a direct inhibitor of Factor Xa (FXa). smolecule.com FXa is a critical enzyme in the blood coagulation cascade, responsible for converting prothrombin to thrombin. By directly and selectively blocking the active site of FXa, Rivaroxaban disrupts this cascade, preventing the formation of blood clots. googleapis.com The morpholinone-phenyl-oxazolidinone core of Rivaroxaban, which is constructed using intermediates like this compound, is essential for its potent and specific interaction with the FXa enzyme. smolecule.com
Table 1: Mechanisms of Pharmaceuticals Derived from this compound
| Pharmaceutical | Therapeutic Class | Mechanism of Action |
|---|---|---|
| Levocetirizine | Antihistamine | Selective inverse agonist of the histamine H1 receptor |
| Rivaroxaban | Anticoagulant | Direct inhibitor of Factor Xa |
Medicinal Chemistry Research and Drug Development
The utility of this compound extends from the initial discovery phases to the practical aspects of pharmaceutical manufacturing. smolecule.com
New Therapeutic Compounds
The primary role of this compound in drug development is as a key intermediate for synthesizing new therapeutic compounds. smolecule.com Its involvement in the synthesis of drugs for different therapeutic areas highlights its versatility.
Antihistamines: this compound is a documented starting material in the synthesis of Cetirizine and its more active enantiomer, Levocetirizine. google.comresearchgate.netgoogle.com The synthesis involves the condensation of a piperazine derivative with this compound, followed by hydrolysis of the amide to the corresponding carboxylic acid, yielding the final active pharmaceutical ingredient (API). researchgate.netgoogle.com
Anticoagulants: This intermediate is also utilized in synthetic pathways leading to the anticoagulant Rivaroxaban. smolecule.com These multi-step processes rely on building blocks like this compound to construct the complex heterocyclic system of the final drug. smolecule.com
Table 2: Therapeutic Compounds Synthesized Using this compound
| Compound | Therapeutic Use |
|---|---|
| Levocetirizine | Treatment of allergic conditions (e.g., allergic rhinitis, urticaria) |
| Rivaroxaban | Prevention and treatment of thromboembolic diseases (e.g., deep vein thrombosis, pulmonary embolism) |
Role in Impurity Control in Pharmaceutical Manufacturing
The quality and purity of an API are paramount for its safety and efficacy. The manufacturing process, including the starting materials and intermediates used, is a primary source of potential impurities. The use of well-defined and high-purity intermediates like this compound is a critical strategy for controlling the impurity profile of the final drug product.
By employing this compound in specific synthetic methods, such as reactions involving boric acid and 4-nitroaniline (B120555) in toluene, manufacturers can facilitate the production of key pharmaceutical intermediates while ensuring the control of potential impurities. smolecule.com This approach simplifies synthetic routes and purification procedures, leading to the consistent production of safer and more effective therapeutic agents with improved efficiency and scalability. smolecule.com
Applications of 2 2 Chloroethoxy Acetamide in Agricultural Chemistry
Derivatives as Herbicides and Agrochemicals
Derivatives of 2-(2-chloroethoxy)acetamide fall under the broader category of chloroacetamide herbicides, a class of agrochemicals widely used for weed control in a variety of major crops. researchgate.net These herbicides are particularly effective against many annual grass weeds and some small-seeded broadleaf weeds. researchgate.net The development of such derivatives is aimed at enhancing agricultural productivity by managing weed competition, which can otherwise lead to significant reductions in crop yield. smolecule.com
Mechanism of Herbicidal Action
The primary mode of action for chloroacetamide herbicides is the inhibition of the biosynthesis of very-long-chain fatty acids (VLCFAs). researchgate.net VLCFAs are essential components of plant cells, playing crucial roles in the formation of cell membranes, the synthesis of cuticular waxes, and the production of certain lipids and proteins. researchgate.net
The herbicidal derivatives of acetamide (B32628) compounds disrupt the function of enzymes known as VLCFA synthases or elongases. researchgate.net By inhibiting these enzymes, the chloroacetamide herbicides prevent the elongation of fatty acid chains, which are critical for various aspects of plant growth and development. This disruption of lipid metabolism ultimately leads to the death of susceptible weed species, typically before or shortly after they emerge from the soil. google.com
Table 1: Overview of Chloroacetamide Herbicide Action
| Target Process | Enzyme Inhibited | Consequence for Weed |
| Very-Long-Chain Fatty Acid (VLCFA) Biosynthesis | VLCFA Synthases (Elongases) | Disruption of cell membrane formation, impaired growth, and eventual death. |
Impact on Agricultural Productivity
The use of chloroacetamide herbicides, as potential derivatives of this compound, can have a significant positive impact on agricultural productivity by controlling competitive weed populations. smolecule.com Effective weed management is a critical factor in maximizing crop yields. However, the application of these herbicides can also present challenges, as some crops may exhibit sensitivity, leading to phytotoxicity and potential yield reductions under certain conditions.
Research on various chloroacetamide herbicides has demonstrated both the benefits of weed control and the risks of crop injury. For instance, studies on sorghum have shown that while these herbicides can effectively manage weeds, they can also cause stunting and reduce yield, particularly at higher application rates or in certain soil types.
Table 2: Effects of Chloroacetamide Herbicides on Select Crops and Weeds
| Herbicide Class | Weeds Controlled | Potential Impact on Crops |
| Chloroacetamides | Digitaria sanguinalis (Large crabgrass), Echinochloa crus-galli (Barnyardgrass), Setaria faberi (Giant foxtail), Sorghum halepense (Johnsongrass) researchgate.net | Can cause phytotoxicity and yield reduction in sensitive crops like sorghum, especially at higher concentrations. smolecule.com |
This compound as a Pesticide
While the primary focus of research on this compound derivatives in agriculture has been on their herbicidal properties, the parent compound is also noted as a potential intermediate in the synthesis of other pesticides, including insecticides and fungicides.
Mechanism of Pesticidal Action
The specific mechanisms of pesticidal action for derivatives of this compound are not as well-defined as their herbicidal counterparts due to a lack of specific, commercialized examples directly synthesized from this intermediate. However, research into other chloroacetamide derivatives has revealed potential for antimicrobial activity. For example, some chloroacetamide derivatives have demonstrated antifungal properties by damaging the cellular structure of pathogenic fungi. nih.gov This suggests that derivatives of this compound could potentially be developed to act on the cell membranes or other vital cellular components of fungal pathogens.
Control of Pests
There is limited information available on specific pests controlled by derivatives of this compound. However, related chloroacetamide compounds have been investigated for their efficacy against a range of fungal pathogens. One study highlighted the effectiveness of a bromo-phenyl functionalized chloroacetamide derivative against various Fusarium species, which are responsible for a range of plant diseases. nih.gov This indicates a potential application for structurally similar derivatives of this compound in the control of fungal plant pathogens.
Table 3: Potential Pesticidal Applications of Chloroacetamide Derivatives
| Pesticide Type | Potential Target Organisms | Possible Mechanism of Action |
| Fungicide | Fusarium species nih.gov | Damage to fungal cell structures. nih.gov |
Applications of 2 2 Chloroethoxy Acetamide in Materials Science and Nanotechnology
Potential in Creating Advanced Materials
The exploration of 2-(2-Chloroethoxy)acetamide in materials science is primarily centered on its capacity to act as a monomer or a modifying agent in the synthesis of new polymers. The presence of the reactive chlorine atom allows for its incorporation into polymer chains through various polymerization techniques. This opens up possibilities for creating materials with unique chemical and physical characteristics that are not achievable with conventional monomers.
The acetamide (B32628) group, with its ability to form hydrogen bonds, can introduce properties such as improved thermal stability, enhanced mechanical strength, and specific solubility characteristics to the resulting polymers. The interplay between the reactive chloroethoxy group and the functional acetamide moiety provides a pathway for designing materials with a high degree of complexity and functionality.
Leveraging Molecular Structure and Reactivity for Material Development
The development of new materials using this compound hinges on the strategic utilization of its distinct molecular features. The chloroethyl group serves as a reactive site for nucleophilic substitution reactions, enabling the grafting of the molecule onto existing polymer backbones or its use as a crosslinking agent to form robust polymer networks. This reactivity is crucial for modifying the surface properties of materials, rendering them more suitable for specific applications.
For instance, the hydrophilic nature of the acetamide group can be harnessed to increase the water absorbency of polymers, making them suitable for applications such as hydrogels for biomedical uses or agricultural films with improved moisture retention. The precise control over the reaction conditions allows for the fine-tuning of the degree of modification, thereby tailoring the final properties of the material.
Table 1: Functional Groups of this compound and Their Roles in Material Development
| Functional Group | Chemical Structure | Key Role in Material Development |
| Chloroethoxy | -O-CH₂-CH₂-Cl | Reactive site for polymerization, grafting, and crosslinking. |
| Acetamide | -NH-C(=O)-CH₂- | Promotes intermolecular hydrogen bonding, influencing properties like thermal stability and solubility. |
Enhancement of Material Performance and Functionality
The incorporation of this compound into material structures can lead to significant enhancements in their performance and functionality. By acting as a crosslinking agent, it can improve the mechanical properties of polymers, such as their tensile strength and elasticity. The formation of a three-dimensional network structure restricts the movement of polymer chains, resulting in a more rigid and durable material.
Furthermore, the introduction of the polar acetamide group can alter the surface energy of materials, thereby improving their adhesion to other substances. This is particularly important in the development of coatings and adhesives with superior bonding capabilities. The ability to functionalize polymers with this compound also opens doors to creating materials with specific chemical affinities, which can be utilized in applications like sensors and separation membranes.
Table 2: Potential Enhancements in Material Properties by Incorporating this compound
| Property Enhanced | Mechanism of Enhancement | Potential Application |
| Mechanical Strength | Crosslinking of polymer chains | High-performance composites, structural components |
| Thermal Stability | Increased intermolecular hydrogen bonding | Engineering plastics, heat-resistant coatings |
| Adhesion | Increased surface polarity | Advanced adhesives, protective coatings |
| Chemical Resistance | Formation of a dense crosslinked network | Chemical-resistant linings, protective gloves |
Role in Nanotechnology Applications
In the realm of nanotechnology, this compound serves as a critical intermediate in the synthesis of complex molecules that have applications in areas such as targeted drug delivery. Its reactive nature allows for its use in the construction of larger molecules that can be incorporated into nano-sized drug delivery systems.
The ability to functionalize nanoparticles with molecules derived from this compound can improve their stability, biocompatibility, and targeting efficiency. For example, the acetamide group can enhance the interaction of nanoparticles with biological systems, while the rest of the molecule can be designed to carry a specific drug or imaging agent. This targeted approach to drug delivery has the potential to increase the therapeutic efficacy of treatments while minimizing side effects. Research in this area is focused on designing and synthesizing novel derivatives of this compound to create sophisticated nanomedicines for a variety of diseases.
Applications of 2 2 Chloroethoxy Acetamide in Environmental Science
Assessment of Environmental Impact and Safety of Related Compounds
The environmental impact and safety of chloroacetamide compounds are areas of active research due to their widespread use in agriculture. While specific data on 2-(2-Chloroethoxy)acetamide is limited, the assessment of related chloroacetamide herbicides like alachlor, metolachlor, and acetochlor, and herbicide safeners such as benoxacor (B1667998) and dichlormid, offers valuable predictive information.
These related compounds are known to be mobile in soil and can be transported into aquatic systems. acs.org Their potential for environmental impact is evaluated through various toxicological studies on non-target organisms. For instance, benoxacor, a dichloroacetamide safener, has been classified as highly toxic to some freshwater algae and moderately toxic to certain aquatic animal species. acs.orgwalisongo.ac.id Such findings highlight the importance of assessing the ecotoxicological profiles of all compounds within this chemical class, including this compound, to understand their potential risks to environmental health.
Research into the genotoxicity of chloroacetamide herbicides and their metabolites has shown that they can induce oxidative stress and apoptosis in cells, indicating potential risks to embryonic development in aquatic organisms. nih.govresearchgate.net These studies underscore the necessity of evaluating the sublethal effects of these compounds and their derivatives on ecosystem health. The U.S. Environmental Protection Agency has even identified acetochlor, a related chloroacetamide, as a potential carcinogen. nih.gov
The following table summarizes the aquatic toxicity of selected chloroacetamide-related compounds, providing a basis for estimating the potential environmental risk of similar molecules.
| Compound | Organism | Endpoint | Concentration |
|---|---|---|---|
| Benoxacor | Freshwater algae | LC50 (acute) | 0.63 mg/L |
| Benoxacor | Ictalurus punctatus (Freshwater fish) | LC50 | 1.4 mg/L |
| Benoxacor | Daphnia magna (Aquatic invertebrate) | NOEC (21-day) | 0.354 mg/L |
| Benoxacor | Rainbow trout | NOEC | 0.004 mg/L |
LC50: Lethal concentration for 50% of the test population. NOEC: No Observed Effect Concentration.
Examination of Breakdown Products and Ecosystem Effects
A critical aspect of the environmental assessment of chloroacetamides is the study of their breakdown products, or metabolites. These compounds can be formed through various processes in the environment, including microbial biotransformation, hydrolysis, and photolysis. acs.orgresearchgate.netresearchgate.net Research has shown that the metabolites of chloroacetamide herbicides can be more persistent and mobile than the parent compounds, leading to their widespread detection in water resources. acs.org
Major breakdown products of widely used chloroacetamide herbicides include ethanesulfonic acid (ESA) and oxanilic acid (OA) derivatives. acs.orgwisc.edu These metabolites can account for a significant portion of the total chloroacetamide-related residues found in surface and groundwater. acs.org The formation of these degradation products is a key factor in the long-term environmental fate of this class of chemicals.
Furthermore, some transformation processes can lead to the formation of products with increased biological activity or toxicity. For example, the dechlorination of dichloroacetamide safeners can generate N,N-diallyl-2-chloroacetamide (CDAA), a previously banned herbicide. acs.orgacs.org This highlights the potential for "inert" ingredients or their breakdown products to pose unforeseen environmental risks. The study of these transformation pathways is essential for a complete understanding of the ecosystem effects of chloroacetamide compounds.
The table below details some of the common breakdown products of chloroacetamide herbicides.
| Parent Compound | Breakdown Product | Formation Process |
|---|---|---|
| Acetochlor, Alachlor, Metolachlor | Ethanesulfonic Acid (ESA) derivatives | Microbial Biotransformation |
| Acetochlor, Alachlor, Metolachlor | Oxanilic Acid (OA) derivatives | Microbial Biotransformation |
| Dichlormid | N,N-diallyl-2-chloroacetamide (CDAA) | Photolytic Dechlorination |
| Butachlor | 2-chloro-N-(2,6-dimethylphenyl) acetamide (B32628) | N-dealkylation |
Informing Regulatory Decisions and Safe Use of Chemical Compounds
Research on the environmental fate and effects of chloroacetamide compounds directly informs regulatory decisions and the development of guidelines for their safe use. For instance, the Government of Canada has conducted risk assessments on 2-chloroacetamide, concluding that while current non-pesticidal uses are not considered harmful to the environment due to low exposure, the substance has health effects of concern that warrant monitoring. canada.ca This has led to the implementation of Significant New Activity (SNAc) provisions, requiring notification and assessment before new uses are permitted. canada.ca
The frequent detection of chloroacetamide herbicides and their metabolites in drinking water sources has prompted regulatory bodies to consider these degradates in water quality monitoring and regulation. nih.gov The development of advanced analytical methods, such as liquid chromatography/mass spectrometry (LC/MS/MS), has been crucial for detecting and quantifying these compounds at trace levels in environmental samples. nih.govusgs.gov This analytical capability allows for more accurate exposure assessments and informs the setting of regulatory limits to protect human and environmental health. The ongoing study of this chemical class contributes to a more comprehensive risk assessment framework for both existing and new chemical entities.
Contamination Potential in Groundwater and Streams
Due to their chemical properties, including relatively high water solubility and moderate persistence, chloroacetamide compounds and their degradation products have a significant potential to contaminate groundwater and streams. researchgate.net Numerous studies have documented the presence of chloroacetamide herbicides and, notably, their ESA and OA metabolites in both surface water and groundwater across agricultural regions. wisc.edunih.govusgs.gov
The mobility of these compounds is influenced by soil properties, such as organic matter content, and hydrogeological conditions. acs.orgchemsafetypro.com Understanding these factors is key to predicting the likelihood of contamination and developing strategies to mitigate the transport of these chemicals into sensitive water bodies.
The following table presents data on the detection of chloroacetamide-related compounds in water sources from a study in the Midwestern United States.
| Compound Type | Water Source | Detection Frequency (Spring Samples) | Median Concentration Range (ng/L) |
|---|---|---|---|
| Parent Chloroacetamides | Surface Water & Groundwater | High | 10-100 |
| Neutral Chloroacetamide Degradates | Surface Water & Groundwater | 18 out of 20 compounds detected | ~2-60 |
(Data adapted from a 2004 study of Midwestern U.S. drinking water sources) nih.govresearchgate.net
Analytical Chemistry and Characterization of 2 2 Chloroethoxy Acetamide
Use as a Standard or Reagent in Analytical Procedures
In analytical chemistry, 2-(2-Chloroethoxy)acetamide can serve as a reference standard for the qualitative and quantitative analysis of synthetic reactions in which it is an intermediate or a starting material. Its use is critical in developing and validating analytical methods to track the consumption of the reagent and the formation of products, ensuring the efficiency and completeness of the chemical transformation. It also acts as a standard for purity assessments of the final products, where its presence as an impurity must be quantified.
Application in Chromatographic Techniques
Chromatographic methods are central to the separation and analysis of this compound from reaction mixtures, byproducts, and starting materials.
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a primary technique for assessing the purity of this compound. A C18 column is typically employed with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com This method allows for the separation of the compound from both more polar and less polar impurities.
Ultra-High-Performance Liquid Chromatography (UPLC): For faster analysis and higher resolution, UPLC methods can be employed. sielc.com Utilizing columns with smaller particle sizes (e.g., sub-2 µm), UPLC significantly reduces run times while improving separation efficiency, which is advantageous for high-throughput screening of reaction conditions or quality control samples. sielc.com
Gas Chromatography (GC): Given its predicted boiling point, GC can also be used for the analysis of this compound, particularly for assessing its purity and detecting volatile impurities. GC coupled with a mass spectrometer (GC-MS) would provide definitive identification of separated components.
Application in Spectroscopic Techniques
Spectroscopy is used for the structural elucidation and functional group analysis of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule. The spectrum of this compound shows distinct absorption bands corresponding to the N-H bond of the amide (around 3390 cm⁻¹), the C=O stretching of the amide group (around 1675 cm⁻¹), and the C-O-C stretch of the ether linkage. chemicalbook.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the molecular structure. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies the different carbon atoms in the molecule. nih.gov
Identification and Quantification of Substances in Complex Mixtures
In complex matrices, such as environmental samples or in-process reaction monitoring, the identification and quantification of this compound require highly selective and sensitive analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose. thermofisher.comresearchgate.net This technique offers excellent selectivity by separating the compound from matrix interferences chromatographically before using mass spectrometry for specific detection and quantification. thermofisher.com The development of LC-MS/MS methods for related chloroacetamide herbicides and their degradation products in water demonstrates the suitability of this approach for trace-level analysis. thermofisher.comresearchgate.net Similarly, LC coupled with high-resolution mass spectrometry, such as time-of-flight (TOF-MS), can be used to identify and analyze the compound and its derivatives in complex mixtures with high accuracy. researchgate.net
Advanced Characterization Techniques (e.g., NMR, HPLC, LC-MS, UPLC)
Advanced analytical techniques are indispensable for the complete characterization of this compound, ensuring its structural integrity and purity. bldpharm.com
Nuclear Magnetic Resonance (NMR):
¹H NMR: The proton NMR spectrum is expected to show signals for the methylene (B1212753) protons adjacent to the chlorine atom, the methylene protons of the ethoxy group, the methylene protons adjacent to the amide carbonyl, and the amide protons, each with characteristic chemical shifts and coupling patterns.
¹³C NMR: The carbon NMR spectrum provides evidence for the four distinct carbon environments in the molecule: the chloro-substituted carbon, the two ether-linked carbons, and the carbonyl carbon of the amide. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is routinely used for purity determination and quantification. bsu.edu.eg A typical RP-HPLC method would allow for the separation of the main compound from any synthesis-related impurities or degradation products. The use of a Diode Array Detector (DAD) can provide additional spectral information to aid in peak identification. bsu.edu.eg
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry. This hyphenated technique is critical for confirming the molecular weight of the compound (137.56 g/mol ) and for identifying unknown impurities by analyzing their mass-to-charge ratios and fragmentation patterns. thermofisher.comresearchgate.net It is particularly valuable for analyzing complex reaction mixtures where multiple products may be present. researchgate.net
Ultra-High-Performance Liquid Chromatography (UPLC): UPLC, an advancement of HPLC, offers faster and more efficient separations. sielc.com For a compound like this compound, a UPLC method would be ideal for rapid quality control checks, providing purity results in a fraction of the time required by conventional HPLC. sielc.com
Table 2: Summary of Analytical Techniques for this compound
| Technique | Application | Details |
|---|---|---|
| HPLC/UPLC | Purity assessment, Quantification | Reverse-phase (C18) chromatography with UV or DAD detection. sielc.com |
| LC-MS/MS | Trace analysis, Quantification in complex mixtures | High sensitivity and selectivity for detecting low levels in environmental or biological samples. thermofisher.comresearchgate.net |
| GC-MS | Purity assessment, Volatile impurity analysis | Separation based on volatility, with mass spectrometric identification. |
| NMR Spectroscopy | Structural elucidation and confirmation | ¹H and ¹³C NMR to confirm the connectivity of atoms in the molecule. nih.gov |
| IR Spectroscopy | Functional group identification | Identifies key bonds such as N-H, C=O, and C-O-C. chemicalbook.com |
Future Research Directions and Emerging Applications
Exploration of Novel Biological Activities
While 2-(2-Chloroethoxy)acetamide is primarily valued as a structural precursor, its constituent functional groups—a chloroethoxy moiety and an acetamide (B32628) group—suggest a potential for inherent biological activity. smolecule.com The chloroacetamide class of compounds, for instance, is known for its use in agriculture, with many derivatives functioning as effective herbicides. mdpi.com Future research is anticipated to involve the systematic screening of this compound and its novel derivatives for a range of biological effects.
Key areas of investigation include:
Agrochemicals: Given the known herbicidal properties of other chloroacetamides, this compound is a candidate for developing new agricultural chemicals. smolecule.commdpi.com Research could focus on creating derivatives to identify potential new herbicides or fungicides with improved efficacy and environmental profiles.
Pharmaceuticals: The compound's structure is a versatile scaffold. Related structures, such as derivatives of 2-(2,4-dichlorophenoxy)acetic acid, have been investigated as potential anti-inflammatory agents through the inhibition of the COX-2 enzyme. mdpi.com This suggests that derivatives of this compound could be synthesized and evaluated for similar or other therapeutic activities.
Table 1: Potential Areas for Biological Activity Screening
| Research Area | Rationale for Exploration | Potential Application |
|---|---|---|
| Agrochemistry | The chloroacetamide functional group is present in many commercial herbicides. mdpi.com | Development of novel herbicides or fungicides. smolecule.com |
| Pharmacology | Serves as a building block for existing pharmacologically active molecules. smolecule.com Related acetamide structures show anti-inflammatory potential. mdpi.com | Discovery of new therapeutic agents for various diseases. |
| Biochemistry | Used in the synthesis of specific enzyme inhibitors like the anticoagulant rivaroxaban. smolecule.com | Screening for inhibitory activity against other enzymes. |
Integration in Multidisciplinary Research Areas
The versatility of this compound as a reactive intermediate allows for its application across a wide spectrum of scientific and industrial fields. Its ability to participate in various chemical reactions makes it a valuable tool for chemists and material scientists alike.
Emerging applications in multidisciplinary fields include:
Medicinal Chemistry and Pharmacology: It serves as a key building block in the synthesis of complex active pharmaceutical ingredients (APIs). For example, it is used in synthetic routes for producing intermediates for medications such as Levocetirizine and the anticoagulant rivaroxaban. smolecule.com
Nanotechnology: In the field of drug delivery, this compound is utilized in the synthesis of molecules like rivaroxaban, which can then be incorporated into nano-sized delivery systems. smolecule.com This approach aims to enhance drug targeting, potentially increasing efficacy and minimizing side effects. smolecule.com
Analytical Chemistry: The compound can be employed as a standard or reagent in analytical procedures. smolecule.com Its known properties allow for its use in chromatography and spectroscopy to help identify or quantify other substances, aiding in quality control and research. smolecule.comchemicalbook.com
Organic Synthesis: Beyond specific pharmaceutical applications, it remains a valuable intermediate for creating complex organic molecules, simplifying synthetic pathways and improving the efficiency of manufacturing processes. smolecule.com
Table 2: Applications of this compound in Diverse Research Fields
| Field | Role of this compound | Example Outcome |
|---|---|---|
| Medicinal Chemistry | Precursor/Intermediate | Synthesis of pharmacologically active molecules. smolecule.com |
| Nanotechnology | Building block for APIs used in nanocarriers | Development of targeted drug delivery systems. smolecule.com |
| Agricultural Chemistry | Scaffold for derivative synthesis | Exploration of new potential herbicides. smolecule.com |
| Analytical Chemistry | Reagent or standard | Facilitates accurate analysis of complex mixtures. smolecule.comchemicalbook.com |
Sustainable Synthesis and Application Development
In line with the global push for green chemistry, a significant future direction for this compound research is the development of sustainable and environmentally friendly synthesis methods. Traditional organic synthesis often relies on solvents and reagents that pose environmental risks.
Current research in sustainable chemistry focuses on several key areas:
Green Solvents: Efforts are underway to replace conventional organic solvents with more benign alternatives. For the synthesis of a related compound, 2-(2-chloroethoxy)acetic acid, water has been successfully used as a solvent, drastically reducing the reliance on organic solvents and simplifying post-reaction workup. google.com
Catalytic Processes: The development of green chemistry alternatives for incorporating the chloroethoxy group is a priority. smolecule.com Solvent-free reaction conditions using catalytic amounts of a base have shown promise, achieving rapid reaction times while eliminating the need for traditional solvents. smolecule.com
Electrocatalysis: Renewable electricity-driven electrocatalytic processes represent a cutting-edge solution for sustainable acetamide synthesis. smolecule.com These methods can utilize sources like carbon dioxide and nitrite (B80452) to produce acetamides with the help of copper catalysts, offering a pathway that is both efficient and environmentally conscious. smolecule.com
The adoption of these greener methods can reduce the environmental impact of producing this compound, making its use in various applications more sustainable in the long term.
Table 3: Comparison of Synthesis Approaches
| Synthesis Aspect | Traditional Method | Emerging Sustainable Alternative |
|---|---|---|
| Solvent | Organic solvents (e.g., toluene (B28343), chloroform). chemicalbook.com | Water, or solvent-free conditions. smolecule.comgoogle.com |
| Catalyst/Reagent | Stoichiometric use of bases or reagents. smolecule.com | Catalytic amounts of base; electrocatalysis. smolecule.com |
| Efficiency | Often involves multiple steps and complex purification. smolecule.com | Can offer rapid reaction times and simpler workup. smolecule.com |
| Environmental Impact | Higher generation of hazardous waste. | Reduced waste and use of renewable resources. smolecule.comgoogle.com |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2-Chloroethoxy)acetamide, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, etherification of acetamide derivatives with 2-chloroethanol under controlled anhydrous conditions (e.g., using K₂CO₃ as a base in DMF at 60–80°C) improves yield . Monitoring reaction progress via TLC or HPLC ensures intermediate stability. Evidence from analogous compounds (e.g., 2-(2-hydroxyphenyl)acetamide sulfate) highlights the importance of inert atmospheres to prevent oxidation .
Q. What analytical techniques are recommended for characterizing this compound, and how do they address structural elucidation challenges?
- Methodological Answer :
- LC-HRMS/MS : Resolves isomeric impurities (e.g., distinguishing ortho/meta-substituted derivatives) by fragmentation patterns .
- ¹H/¹³C NMR : Assigns signals for the chloroethoxy group (δ ~3.6–4.2 ppm for CH₂Cl and ether linkages) and acetamide moiety (δ ~2.0 ppm for CH₃) .
- X-ray crystallography : Validates molecular geometry, as seen in structurally related compounds like 2-(4-iodophenoxy)acetamide .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Fluoropolymer gloves (0.7 mm thickness, >480 min penetration resistance) and full-face respirators (ABEK-type filters) mitigate skin/eye contact and inhalation risks .
- Storage : Dry, inert environments (argon/nitrogen) prevent hydrolysis of the chloroethoxy group .
- Spill Management : Absorb with silica gel or vermiculite; avoid aqueous cleanup to limit toxic byproduct release (e.g., HCl gas) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?
- Methodological Answer : Contradictions often arise from isomeric impurities or incorrect reference materials. For example, a 2015 study misassigned 2-(3-hydroxyphenyl)acetamide sulfate due to using a meta-substituted starting material, later corrected via ortho-isomer synthesis and NMR comparison . Cross-validate with high-purity standards (≥95%) and isotopic labeling (e.g., deuterated analogs) to confirm peak assignments .
Q. What strategies are effective in analyzing the hydrolytic stability of this compound under varying pH and temperature?
- Methodological Answer :
- Kinetic Studies : Monitor degradation via UV-Vis or LC-MS at pH 2–12 and 25–60°C. The chloroethoxy group hydrolyzes faster in acidic conditions (t₁/₂ < 24 hrs at pH 2) compared to neutral/basic environments .
- Byproduct Identification : Use GC-MS to detect chloroethanol and acetic acid derivatives, which indicate cleavage of the ether bond .
Q. How does the electronic environment of the chloroethoxy group influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing acetamide moiety activates the adjacent chloroethoxy group for SN2 reactions. Computational studies (DFT) on analogs show reduced activation energy (~15–20 kJ/mol) compared to non-activated chloroethers. Reactivity is further enhanced in polar aprotic solvents (e.g., DMSO) . Experimental validation via substitution with thiourea or amines (e.g., morpholine) confirms higher yields (70–85%) under optimized conditions .
Q. What in vitro models are suitable for assessing the pharmacological activity of this compound derivatives?
- Methodological Answer :
- Anticancer Screening : Use MTT assays on human carcinoma cell lines (e.g., HepG2, MCF-7) with derivatives like N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide. IC₅₀ values correlate with substituent electronegativity .
- Enzyme Inhibition : Molecular docking (AutoDock Vina) predicts binding affinity to targets like cyclooxygenase-2 (COX-2), validated via fluorometric assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
